Betamethasone 21-Propionate
CAS No.: 75883-07-7
Cat. No.: VC21332743
Molecular Formula: C25H33FO6
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75883-07-7 |
---|---|
Molecular Formula | C25H33FO6 |
Molecular Weight | 448.5 g/mol |
IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Standard InChI | InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | ALINSFFSOAHJII-XGQKBEPLSA-N |
Isomeric SMILES | CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Canonical SMILES | CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Chemical Structure and Identification
Betamethasone 21-Propionate is a synthetic glucocorticoid ester derivative formed through the esterification of betamethasone with propionic acid at the C-21 position. The compound maintains the core pregna-1,4-diene-3,20-dione structure characteristic of betamethasone while featuring the propionate group at position 21. This structural modification enhances its lipophilicity compared to the parent compound betamethasone.
Molecular Properties
The molecular properties of Betamethasone 21-Propionate demonstrate its distinctive characteristics as a corticosteroid derivative:
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₃FO₆ |
Molecular Weight | ~448.5 g/mol |
Chemical Classification | Glucocorticoid ester |
Parent Compound | Betamethasone |
Functional Group | Propionate ester at C-21 position |
Physical State | White to off-white crystalline powder |
Structurally, Betamethasone 21-Propionate features the characteristic four-ring structure of steroids with specific modifications that enhance its pharmacological activity. The propionate ester group at the C-21 position significantly influences its lipophilicity and tissue penetration capabilities compared to unmodified betamethasone .
Related Compounds and Derivatives
Betamethasone 21-Propionate belongs to a family of betamethasone esters that includes several important pharmaceutical compounds:
-
Betamethasone 17-valerate
-
Betamethasone dipropionate (esterified at both C-17 and C-21 positions)
-
Betamethasone 21-valerate (formed during degradation processes)
-
Betamethasone 17-propionate
Interestingly, Betamethasone 21-Propionate can be formed as a degradation product during the thermal decomposition of Betamethasone dipropionate and other betamethasone esters through ester migration processes .
Synthesis and Formation
Direct Synthesis
Betamethasone 21-Propionate is typically synthesized through selective esterification of betamethasone at the C-21 position using propionyl chloride or propionic anhydride under controlled reaction conditions. The synthesis requires careful regulation of reaction parameters to ensure specificity of esterification at the desired position.
Formation During Degradation Processes
One of the notable aspects of Betamethasone 21-Propionate is its formation during the degradation of other betamethasone esters. Research has demonstrated that it can be produced through thermal degradation and pH-dependent transformations of compounds like betamethasone dipropionate .
Ester Migration Phenomenon
The thermal degradation of betamethasone esters involves a complex process of ester group migration between different positions on the steroid molecule. Studies have shown that betamethasone-17-propionate can undergo ester migration to form betamethasone-21-propionate, particularly under specific pH conditions .
The degradation pattern follows a characteristic pathway:
-
Deacylation at either C-17 or C-21 positions
-
Interconversion between 17-propionate and 21-propionate forms
-
Further hydrolysis to betamethasone alcohol under prolonged degradation conditions
Deuterated Variants
For analytical and research purposes, isotope-labeled variants such as Betamethasone 21-Propionate-d5 have been synthesized. These compounds incorporate deuterium atoms in specific positions of the molecule, enhancing their utility in pharmacokinetic studies and metabolic investigations. The deuterated version has a molecular weight of approximately 453.56 g/mol and is synthesized through specialized chemical modifications of betamethasone.
Stability and Degradation Kinetics
The stability profile of Betamethasone 21-Propionate is of significant pharmaceutical interest, especially for formulation development and shelf-life determination.
pH-Dependent Stability
Research has demonstrated that the stability of Betamethasone 21-Propionate is strongly influenced by pH conditions. In the pH range of 2.5-4.5, any betamethasone-17-propionate formed during degradation processes appears unstable and is converted to betamethasone-21-propionate, suggesting that the 21-propionate configuration may be more stable under acidic conditions .
Thermal Degradation Profile
Thermal degradation studies have shown that Betamethasone 21-Propionate follows first-order kinetics in various media. The degradation rate varies significantly depending on the medium, decreasing in the following order: organic solvents > phosphate buffer > cream formulations > gel formulations .
Medium | Relative Degradation Rate | First-Order Kinetics |
---|---|---|
Organic solvents (methanol, acetonitrile) | Highest | Yes (r = 0.998-0.999) |
Phosphate buffer (pH 7.5) | Intermediate | Yes (r = 0.998-0.999) |
Cream formulations | Lower | Yes (r = 0.998-0.999) |
Gel formulations | Lowest | Yes (r = 0.998-0.999) |
These findings have important implications for pharmaceutical formulation, suggesting that gel-based formulations may provide superior stability for Betamethasone 21-Propionate compared to solutions or cream formulations .
Degradation Products
The primary degradation pathway of Betamethasone 21-Propionate leads to the formation of betamethasone alcohol through hydrolysis of the ester bond. This process is particularly pronounced under alkaline conditions and elevated temperatures. The correlation between decreased formation of Betamethasone 21-Propionate and decreased formation of betamethasone alcohol with increasing pH indicates that betamethasone alcohol is indeed a degradation product of Betamethasone 21-Propionate .
Pharmacological Properties
Mechanism of Action
As a betamethasone derivative, Betamethasone 21-Propionate exerts its effects primarily through the glucocorticoid receptor pathway. The compound acts through both genomic and non-genomic mechanisms:
-
Genomic pathway: Activation of glucocorticoid receptors leading to transcription of anti-inflammatory genes, including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist, and tyrosine amino transferase (TAT) .
-
Non-genomic pathway: Rapid modulation of T-cell, platelet, and monocyte activity through membrane-bound receptors and second messengers, providing quicker anti-inflammatory responses .
The propionate ester at the C-21 position enhances the lipophilicity of the molecule, potentially improving tissue penetration while maintaining the potent glucocorticoid activity characteristic of betamethasone.
Pharmacokinetic Considerations
The pharmacokinetic profile of Betamethasone 21-Propionate is influenced by its enhanced lipophilicity compared to unmodified betamethasone. While specific data on Betamethasone 21-Propionate is limited in the provided search results, general principles of betamethasone ester pharmacokinetics suggest:
-
Enhanced absorption through biological membranes due to increased lipophilicity
-
Potential for depot effect with sustained release from tissue repositories
-
Metabolism primarily through ester hydrolysis to yield betamethasone, followed by further hepatic metabolism
Potency Considerations
The potency of corticosteroid esters, including Betamethasone 21-Propionate, is significantly influenced by their structural modifications. Research has demonstrated that:
-
Esterification generally enhances potency by increasing lipophilicity
-
The position of esterification (C-17 vs. C-21) affects potency and stability
-
The number of ester groups correlates with increased potency (dipropionate > monopropionate)
Betamethasone 21-Propionate, with its single ester group at the C-21 position, would be expected to demonstrate intermediate potency between unmodified betamethasone and betamethasone dipropionate.
Analytical Considerations
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for the identification and quantification of Betamethasone 21-Propionate. Chromatographic separation allows for the differentiation between various betamethasone esters based on their distinct retention times.
Studies have successfully employed HPLC techniques to identify and quantify Betamethasone 21-Propionate alongside other related compounds during thermal degradation studies . The technique provides valuable insights into:
-
Purity assessment of pharmaceutical formulations
-
Stability monitoring during storage
-
Degradation pathway elucidation
-
Quality control in manufacturing processes
Isotope-Labeled Standards
For advanced analytical applications, isotope-labeled variants such as Betamethasone 21-Propionate-d5 serve as internal standards for mass spectrometric quantification. These deuterated compounds provide identical chromatographic behavior with mass spectral differentiation, enabling precise quantification in complex biological matrices.
Pharmaceutical Applications
Formulation Considerations
The physical and chemical properties of Betamethasone 21-Propionate significantly influence its pharmaceutical formulation strategies. Its enhanced lipophilicity compared to unmodified betamethasone affects:
-
Vehicle selection (creams, ointments, gels)
-
Penetration enhancer requirements
-
Stability in various formulation types
-
Release kinetics from topical formulations
Research has demonstrated that the stability of Betamethasone 21-Propionate varies across different pharmaceutical vehicles, with gel formulations providing superior protection against degradation compared to creams or solutions .
Comparative Advantages
When compared to other betamethasone esters, Betamethasone 21-Propionate offers specific advantages in certain applications:
-
Potentially improved stability profile in acidic environments (pH 2.5-4.5) compared to the 17-propionate isomer
-
Intermediate lipophilicity between unmodified betamethasone and dipropionate esters
-
Modified release profile that may be advantageous for specific therapeutic applications
Current Research and Future Directions
Recent investigations into betamethasone esters, including Betamethasone 21-Propionate, have focused on several key areas:
-
Development of novel formulation strategies to enhance stability and bioavailability
-
Detailed characterization of degradation pathways to improve shelf-life prediction
-
Structure-activity relationship studies to optimize anti-inflammatory efficacy while minimizing side effects
-
Exploration of targeted delivery systems to reduce systemic absorption and associated adverse effects
The ongoing research into the stability, pharmacokinetics, and pharmaceutical applications of Betamethasone 21-Propionate continues to expand our understanding of this important corticosteroid derivative.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume